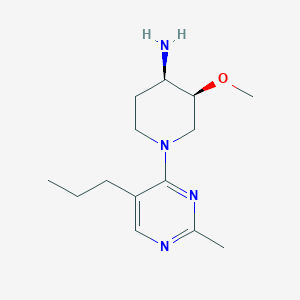![molecular formula C17H14N4S B5395496 1-[2-(1H-imidazol-1-yl)benzyl]-2-(3-thienyl)-1H-imidazole](/img/structure/B5395496.png)
1-[2-(1H-imidazol-1-yl)benzyl]-2-(3-thienyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-imidazol-1-yl)benzyl]-2-(3-thienyl)-1H-imidazole, commonly known as ITI-214, is a small molecule drug that has shown promising results in preclinical studies as a potential treatment for various diseases.
Mechanism of Action
ITI-214 acts as a selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a crucial role in regulating intracellular signaling pathways. By inhibiting PDE1, ITI-214 increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various cellular processes.
Biochemical and Physiological Effects:
ITI-214 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also modulates the immune system by increasing the production of regulatory T cells and reducing the activity of effector T cells. Additionally, ITI-214 has been shown to improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of ITI-214 is that it has shown promising results in preclinical studies as a potential treatment for various diseases. However, its efficacy and safety in humans are still unknown, and further studies are needed to determine its potential as a therapeutic agent. Additionally, the synthesis of ITI-214 is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research and development of ITI-214. One direction is to further investigate its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, studies are needed to determine the pharmacokinetics and safety of ITI-214 in humans, which will be crucial for its clinical development.
Synthesis Methods
The synthesis of ITI-214 involves the reaction of 2-(3-thienyl)-1H-imidazole with 2-(1H-imidazol-1-yl)benzyl bromide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
ITI-214 has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer. Preclinical studies have shown that ITI-214 can reduce inflammation, modulate the immune system, and improve cognitive function.
properties
IUPAC Name |
1-[(2-imidazol-1-ylphenyl)methyl]-2-thiophen-3-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-2-4-16(21-8-6-18-13-21)14(3-1)11-20-9-7-19-17(20)15-5-10-22-12-15/h1-10,12-13H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVARBOMYWOUNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2C3=CSC=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395420.png)
![2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate](/img/structure/B5395429.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5395430.png)
![N-[2-methyl-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)prop-1-en-1-yl]benzamide](/img/structure/B5395431.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N,N-dimethylpropanamide](/img/structure/B5395432.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-isopropyl-2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5395439.png)
![allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5395443.png)
![7-{[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5395459.png)
![1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine](/img/structure/B5395474.png)
![1-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5395479.png)
![3-isopropyl-1-methyl-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5395482.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5395486.png)
![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5395489.png)